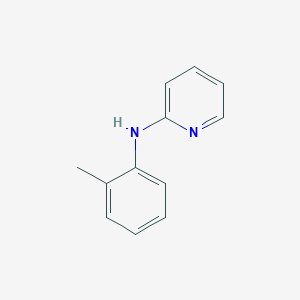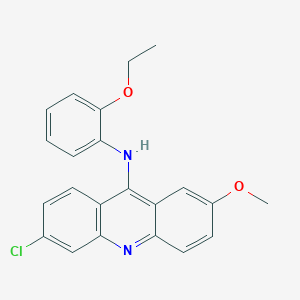
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine: is a chemical compound with a complex structure that includes a chloro group, an ethoxyphenyl group, and a methoxyacridinamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxyphenyl Group: This step involves a nucleophilic substitution reaction where the ethoxyphenyl group is introduced using ethoxyphenyl halides.
Methoxylation: The methoxy group is introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the acridine core, resulting in amine derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its acridine core, which can intercalate with DNA.
Medicine: Explored for its potential anticancer properties, as acridine derivatives are known to exhibit cytotoxic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine involves its interaction with biological macromolecules:
Molecular Targets: DNA intercalation is a primary mechanism, where the acridine core inserts between DNA base pairs, disrupting replication and transcription processes.
Pathways Involved: This interaction can lead to the activation of apoptotic pathways, resulting in cell death, which is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2-ethoxyphenyl)nicotinamide
- 6-chloro-N-(2-ethoxyphenyl)pyridine-3-sulfonamide
- 6-chloro-N-(2-ethoxyphenyl)pyrimidin-4-amine
Uniqueness
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine is unique due to its acridine core, which imparts distinct fluorescent properties and the ability to intercalate with DNA. This sets it apart from other similar compounds that may not possess the same level of biological activity or chemical versatility.
Properties
Molecular Formula |
C22H19ClN2O2 |
|---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
6-chloro-N-(2-ethoxyphenyl)-2-methoxyacridin-9-amine |
InChI |
InChI=1S/C22H19ClN2O2/c1-3-27-21-7-5-4-6-19(21)25-22-16-10-8-14(23)12-20(16)24-18-11-9-15(26-2)13-17(18)22/h4-13H,3H2,1-2H3,(H,24,25) |
InChI Key |
YDUKPOBQKGVCTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B14131005.png)



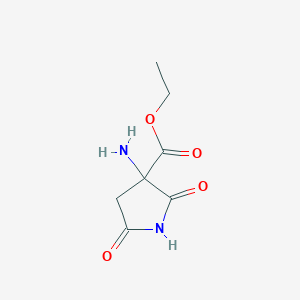
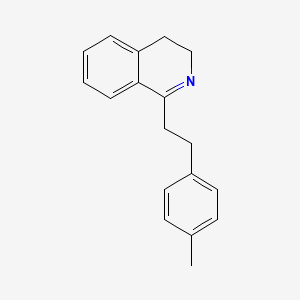


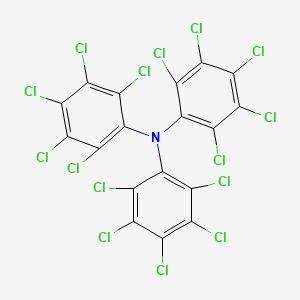
![20-oxaundecacyclo[23.10.1.14,8.02,23.03,17.05,35.09,14.018,22.026,31.032,36.015,37]heptatriaconta-1,3,5(35),6,8(37),9,11,13,15,17,22,24,26,28,30,32(36),33-heptadecaene-19,21-dione](/img/structure/B14131058.png)
